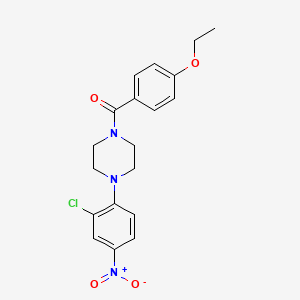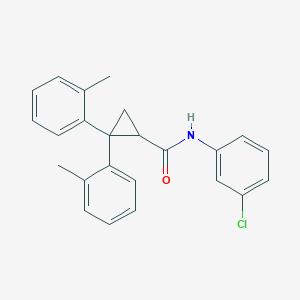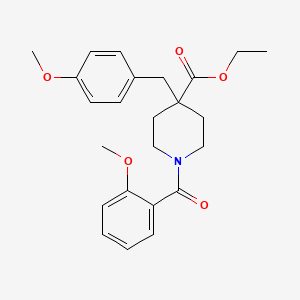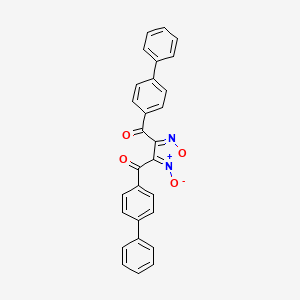![molecular formula C10H15N3O6S2 B5087980 4-methyl-N-{2-[(methylsulfonyl)amino]ethyl}-3-nitrobenzenesulfonamide](/img/structure/B5087980.png)
4-methyl-N-{2-[(methylsulfonyl)amino]ethyl}-3-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-{2-[(methylsulfonyl)amino]ethyl}-3-nitrobenzenesulfonamide is a chemical compound that belongs to the sulfonamide class of drugs. It is commonly referred to as MS-275 and is being extensively researched for its potential use in cancer treatment.
Mécanisme D'action
MS-275 works by inhibiting the activity of histone deacetylase enzymes. Histone deacetylases are enzymes that remove acetyl groups from histones, which can lead to the repression of gene transcription. MS-275 blocks the activity of these enzymes, leading to the accumulation of acetylated histones. This can activate genes that are involved in cell cycle regulation and apoptosis, leading to the death of cancer cells.
Biochemical and Physiological Effects:
MS-275 has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. It has also been shown to have anti-inflammatory and immunomodulatory effects. MS-275 has been shown to inhibit the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. It has also been shown to enhance the activity of natural killer cells, which are involved in the immune response against cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
MS-275 has several advantages for lab experiments. It is a potent inhibitor of histone deacetylase enzymes and has been extensively studied for its potential use in cancer treatment. However, there are also some limitations to its use. MS-275 can be toxic to normal cells at high concentrations, and its mechanism of action is not fully understood. It is also relatively expensive to synthesize, which can limit its use in some lab experiments.
Orientations Futures
There are several future directions for research on MS-275. One area of research is the development of more potent and selective histone deacetylase inhibitors. Another area of research is the identification of biomarkers that can predict the response of cancer cells to MS-275. Additionally, there is interest in combining MS-275 with other cancer treatments, such as chemotherapy and immunotherapy, to enhance their effectiveness. Overall, MS-275 has the potential to be a valuable tool for cancer research and treatment, and further research is needed to fully understand its mechanism of action and potential clinical applications.
Méthodes De Synthèse
MS-275 can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with 2-aminoethanethiol to form 4-methyl-N-(2-sulfanyl-ethyl)-3-nitrobenzenesulfonamide. This intermediate compound is then reacted with methylsulfonyl chloride to form MS-275.
Applications De Recherche Scientifique
MS-275 is being researched for its potential use in cancer treatment. It is a histone deacetylase inhibitor that works by blocking the activity of enzymes that remove acetyl groups from histones. This leads to the accumulation of acetylated histones, which can activate genes that are involved in cell cycle regulation and apoptosis. MS-275 has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propriétés
IUPAC Name |
N-[2-(methanesulfonamido)ethyl]-4-methyl-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O6S2/c1-8-3-4-9(7-10(8)13(14)15)21(18,19)12-6-5-11-20(2,16)17/h3-4,7,11-12H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDCOEAEYDVAFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCNS(=O)(=O)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
methyl]amino}methyl)-4H-chromen-4-one](/img/structure/B5087897.png)
![5-[4-(diethylamino)-2-methoxybenzylidene]-1-(3-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5087901.png)
![2-[(2-methoxyphenyl)diazenyl]-4,5-diphenyl-1H-imidazole](/img/structure/B5087911.png)
![3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-methylpropanamide](/img/structure/B5087917.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B5087925.png)

![1-ethyl-7,8-dimethoxy-3,5-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5087950.png)

![2-benzyl-N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5087970.png)
![N~1~-[4-(cyanomethyl)phenyl]-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5087977.png)

![N-(2-methoxyethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5087989.png)
![1-(4-fluorophenyl)-7-(3-pyridinyl)-2-thioxo-5,5-bis(trifluoromethyl)-2,3,5,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B5087996.png)

